Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate
CAS No.:
Cat. No.: VC17460399
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | methyl 6-oxo-2-propyl-1H-pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H13NO3/c1-3-4-8-7(10(13)14-2)5-6-9(12)11-8/h5-6H,3-4H2,1-2H3,(H,11,12) |
| Standard InChI Key | JJABKNZJTWLYMD-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C=CC(=O)N1)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate is systematically named methyl 6-oxo-2-propyl-1H-pyridine-3-carboxylate under IUPAC nomenclature . Its canonical SMILES string, , encodes the propyl side chain, ester group, and keto functionality . The compound’s InChIKey (JJABKNZJTWLYMD-UHFFFAOYSA-N) and InChI identifier (InChI=1S/C10H13NO3/c1-3-4-8-7(10(13)14-2)5-6-9(12)11-8/h5-6H,3-4H2,1-2H3,(H,11,12)) provide unambiguous descriptors for computational chemistry applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 195.21 g/mol | |
| CAS Registry Number | 1707727-69-2 | |
| SMILES |
Structural Features
The compound’s 1,6-dihydropyridine core introduces partial unsaturation, with the 6-oxo group contributing to tautomeric equilibria . The propyl substituent at C2 and ester group at C3 create steric and electronic effects that influence reactivity. X-ray crystallography data are unavailable, but computational models predict a planar pyridine ring with the propyl chain adopting a gauche conformation .
Synthesis and Manufacturing
Conventional Synthesis Routes
Synthesis typically involves multi-step reactions starting from pyridine precursors. Alkylation of 6-hydroxypyridine derivatives with propylating agents, followed by esterification of the carboxylic acid intermediate, yields the target compound . For example, propyl bromide may alkylate 6-oxo-1,6-dihydropyridine-3-carboxylic acid, with subsequent methyl ester formation via methanol under acidic conditions.
Table 2: Comparative Synthesis Methods
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